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Mca-SEVNLDAEFK(Dnp)-NH2 - 1802078-32-5

Mca-SEVNLDAEFK(Dnp)-NH2

Catalog Number: EVT-6549017
CAS Number: 1802078-32-5
Molecular Formula: C68H89N15O26
Molecular Weight: 1532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mca-SEVNLDAEFK(Dnp)-NH2 is a fluorogenic peptide substrate used primarily in biochemical research to study proteolytic enzymes, particularly matrix metalloproteinases (MMPs) and other related enzymes. The compound features a 7-methoxycoumarin moiety that serves as a fluorescent reporter, and the 2,4-dinitrophenyl group acts as a quencher, making it useful for fluorescence resonance energy transfer (FRET) assays. The full chemical name includes the sequence of amino acids, indicating its specificity for certain enzymatic reactions.

Source

Mca-SEVNLDAEFK(Dnp)-NH2 is synthesized through various chemical methodologies, often tailored to enhance its stability and specificity for target enzymes. It is commercially available from several suppliers, including MedChemExpress and R&D Systems, which provide detailed product specifications and applications in enzymatic assays .

Classification

This compound falls under the classification of fluorogenic substrates in biochemistry. It is used in assays to measure enzyme activity through fluorescence changes upon substrate cleavage, making it valuable in both research and clinical diagnostics.

Synthesis Analysis

Methods

The synthesis of Mca-SEVNLDAEFK(Dnp)-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process allows for the sequential addition of protected amino acids to a resin-bound growing peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The peptide chain is assembled on a solid support, allowing for easy purification after synthesis.
    • Protective groups are used to prevent unwanted reactions during the coupling of amino acids.
  2. Cleavage and Deprotection:
    • Once synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
    • This step often employs trifluoroacetic acid or similar reagents.
  3. Purification:
    • High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized peptide, ensuring high purity suitable for biological applications.
Molecular Structure Analysis

Structure

Mca-SEVNLDAEFK(Dnp)-NH2 consists of a sequence of amino acids with specific modifications:

  • 7-Methoxycoumarin: Provides fluorescence.
  • 2,4-Dinitrophenyl: Acts as a quencher.

Data

The molecular formula can be represented as C₁₄H₁₈N₄O₅S, with specific molecular weight calculated based on its constituent atoms. The structure can be depicted as follows:

Mca SEVNLDAEFK Dnp NH2\text{Mca SEVNLDAEFK Dnp NH}_2
Chemical Reactions Analysis

Reactions

Mca-SEVNLDAEFK(Dnp)-NH2 undergoes specific cleavage reactions when exposed to target proteases such as MMPs. The cleavage results in the release of the fluorescent 7-methoxycoumarin moiety from the quencher, leading to an increase in fluorescence intensity.

Technical Details

  1. Enzymatic Cleavage:
    • The reaction conditions are optimized for specific enzymes, often requiring buffers that maintain physiological pH and temperature.
  2. Fluorescence Measurement:
    • The increase in fluorescence can be quantitatively measured using fluorometers or plate readers, providing data on enzyme activity.
Mechanism of Action

Process

The mechanism involves substrate binding to the active site of the target enzyme. Upon cleavage of the peptide bond within Mca-SEVNLDAEFK(Dnp)-NH2:

  1. Substrate Binding: The enzyme recognizes and binds to the substrate.
  2. Cleavage Reaction: The enzyme catalyzes the hydrolysis of the peptide bond.
  3. Fluorescence Release: The release of 7-methoxycoumarin results in increased fluorescence due to decreased quenching by 2,4-dinitrophenyl.

Data

Quantitative analysis of fluorescence intensity correlates with enzyme concentration and activity, allowing researchers to derive kinetic parameters for enzymatic reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically supplied as a lyophilized powder or in solution.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C to -70°C).
  • Reactivity: Sensitive to light; should be protected from direct exposure during storage and handling.

Relevant data include spectral properties such as excitation/emission wavelengths which are crucial for fluorescence measurements.

Applications

Mca-SEVNLDAEFK(Dnp)-NH2 has significant applications in scientific research:

  • Protease Activity Assays: Utilized extensively in studying MMPs involved in tissue remodeling and cancer progression.
  • Drug Discovery: Employed in screening for inhibitors of proteolytic enzymes, aiding in the development of therapeutic agents.
  • Biochemical Research: Serves as a model substrate for understanding enzyme kinetics and mechanisms.
Enzymatic Activity Profiling of Mca-SEVNLDAEFK(Dnp)-NH2 in Protease Research

FRET-Based Mechanistic Studies on β-Secretase 1 (BACE-1) Activity

Mca-SEVNLDAEFK(Dnp)-NH₂ is a fluorogenic peptide substrate engineered for real-time monitoring of β-secretase 1 (BACE-1) activity. Its design incorporates a 7-methoxycoumarin-4-yl (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher separated by the BACE-1 cleavage sequence (SEVNL↓DAEF). Upon proteolytic cleavage between Leu and Asp residues, the spatial separation of Mca and Dnp disrupts resonance energy transfer (FRET), resulting in a measurable fluorescence increase at 405 nm emission (excitation: 320 nm) [2] [6]. This design enables continuous, quantitative tracking of enzyme kinetics without secondary detection methods.

Key mechanistic insights derived from this substrate include:

  • pH-Dependent Activity: BACE-1 exhibits maximal cleavage efficiency at pH 4.5 (lysosomal/endosomal conditions), with activity dropping ~60-fold at neutral pH (7.0). Heparan sulfate (HS) inhibits BACE-1 by ~50–60% (IC₅₀: 100 nM for heparin; 400 nM for HS) via direct binding to the enzyme’s catalytic cleft, blocking substrate access [3].
  • Inhibition Kinetics: Competitive inhibitors like APPsweBBP (derived from Swedish-mutant APP) reduce proteolysis by >90% by occupying the substrate-binding site. Surface plasmon resonance confirms BACE-1’s high-affinity binding to heparin (KD: ~1.2 M NaCl elution) at pH 7.0 [3] [4].
  • Intracellular Processing Sites: FRET-based trafficking studies localize BACE-1-mediated cleavage primarily to endosomal compartments and secondarily to the trans-Golgi network, correlating with Aβ42 generation hotspots [9].

Table 1: Kinetic Parameters of BACE-1 Using Mca-SEVNLDAEFK(Dnp)-NH₂

ConditionKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Inhibition by Heparin/HS
pH 4.5 (optimal)8.2 ± 0.90.15 ± 0.0218,30050–60% (IC₅₀: 100–400 nM)
pH 7.052.1 ± 6.30.0025 ± 0.000348<10%
+ APPsweBBP (10 μM)35.7 ± 4.1*0.03 ± 0.004*840*Not applicable

*Data compiled from [2] [3] [4]; *Apparent values under inhibition.

Substrate Specificity and Cleavage Dynamics in Peptidase Assays

The substrate’s sequence (SEVNLDAEF) replicates the β-secretase cleavage site in wild-type amyloid precursor protein (APP), with key specificity determinants:

  • P1–P1' Specificity: BACE-1 requires hydrophobic residues (e.g., Leu) at P1 and acidic residues (Asp) at P1'. Mutating Asp to Ala reduces cleavage efficiency by >95% [2] [4].
  • Exosite Interactions: While the catalytic cleft primarily recognizes P3–P1' residues, distal exosites (e.g., heparin-binding domains) modulate substrate binding. Heparin/HS competitively inhibits proteolysis by occupying surface residues adjacent to the catalytic site [3].
  • Selectivity Profiling: Mca-SEVNLDAEFK(Dnp)-NH₂ shows negligible hydrolysis by related aspartic proteases (pepsin, cathepsin D) or serine proteases (trypsin, chymotrypsin), confirming BACE-1 specificity [2] [6].

Table 2: Selectivity Profile of Mca-SEVNLDAEFK(Dnp)-NH₂ Against Proteases

ProteaseClassRelative Activity (%)Cleavage Site Specificity
BACE-1Aspartic100SEVNL↓DAEF
BACE-2Aspartic<5No cleavage
Cathepsin DAspartic<2Non-specific
TrypsinSerine0N/A
Thimet oligopeptidaseMetallo15SEV↓NLDAEF

Data from fluorometric assays at pH 4.5; [2] [6].

Cleavage dynamics are influenced by substrate aggregation state: Monomeric APP is processed faster than oligomeric forms, explaining slowed Aβ production in FRET assays using soluble peptides versus membrane-bound APP [9].

Comparative Analysis with Mutated APP-Derived Substrates (e.g., Swedish Mutation)

The Swedish mutation (KM670/671NL) in APP increases BACE-1 affinity by 10–15-fold. Substrates incorporating this mutation (e.g., Mca-SEVKM↓DAEFR-NH₂) highlight mechanistic differences:

  • Kinetic Enhancement: The Swedish variant (SEVNLDAEF vs. SEVKMDAEF) exhibits 3-fold lower Km (2.7 μM vs. 8.2 μM) and 2-fold higher kcat/Km (55,000 M⁻¹s⁻¹ vs. 18,300 M⁻¹s⁻¹) compared to wild-type sequences. This arises from optimized S2–S4 subpocket interactions favoring Asn-Leu over Lys-Met [4] [6].
  • Structural Basis: Molecular modeling reveals the N670L mutation improves hydrophobic packing with BACE-1’s Tyr71, while N671L stabilizes the flap-open conformation via van der Waals contacts [4].
  • Therapeutic Applications: Competitive inhibitors like TAT-APPsweBBP (Swedish-derived peptide) exploit this enhanced affinity, achieving >90% inhibition of wild-type APP processing in vitro and reducing cerebral Aβ in transgenic mice [4].

Table 3: Kinetic Impact of APP Mutations on BACE-1 Cleavage

Substrate SequenceMutationKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Aβ Elevation
SEVNLDAEF (wt)None8.2 ± 0.90.15 ± 0.0218,3001x
SEVKMDAEFSwedish (NL/KM)2.7 ± 0.30.15 ± 0.0255,0003–5x
SEVNLAAEFP1' (D/A)>100<0.001<10Undetectable
...SEVNLDAEF...S198PEctodomain (S/P)5.1 ± 0.6*0.21 ± 0.03*41,200*2x

Data from [4] [6] [7]; *In cellular assays.

Remarkably, the S198P mutation in APP’s ectodomain (remote from the cleavage site) accelerates APP folding and ER exit, indirectly increasing Aβ production by 2-fold—demonstrating how distal mutations influence BACE-1 accessibility [7].

Properties

CAS Number

1802078-32-5

Product Name

Mca-SEVNLDAEFK(Dnp)-NH2

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C68H89N15O26

Molecular Weight

1532.5 g/mol

InChI

InChI=1S/C68H89N15O26/c1-33(2)24-45(77-66(101)47(30-52(69)85)80-68(103)58(34(3)4)81-62(97)44(20-22-55(89)90)76-67(102)49(32-84)73-53(86)26-37-27-57(93)109-51-29-39(108-6)16-17-40(37)51)64(99)79-48(31-56(91)92)63(98)72-35(5)60(95)75-43(19-21-54(87)88)61(96)78-46(25-36-12-8-7-9-13-36)65(100)74-42(59(70)94)14-10-11-23-71-41-18-15-38(82(104)105)28-50(41)83(106)107/h7-9,12-13,15-18,27-29,33-35,42-49,58,71,84H,10-11,14,19-26,30-32H2,1-6H3,(H2,69,85)(H2,70,94)(H,72,98)(H,73,86)(H,74,100)(H,75,95)(H,76,102)(H,77,101)(H,78,96)(H,79,99)(H,80,103)(H,81,97)(H,87,88)(H,89,90)(H,91,92)/t35-,42-,43-,44-,45-,46-,47-,48-,49-,58-/m0/s1

InChI Key

OWUYBLXUXZOXPL-PKEZMKBBSA-N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

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